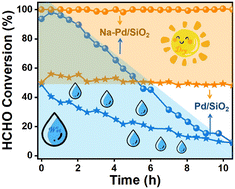Abnormal inhibiting effect of H2O on Pd/SiO2 and Na–Pd/SiO2 catalysts for HCHO oxidation†
Catalysis Science & Technology Pub Date: 2023-09-21 DOI: 10.1039/D3CY00796K
Abstract
Active hydroxyl groups (OH) are very important in HCHO oxidation, due to the fact that OH is the main active species in the degradation of formate and dioxymethylene (DOM) groups, especially for noble metal supported catalysts with alkali metal addition. Interestingly, in this study we found that sodium (Na) can also promote HCHO oxidation activity of Pd/SiO2 catalysts without activated surface OH. Though Na addition could effectively improve the dispersion of Pd and the oxygen activation capacity of the catalyst, no effect on H2O activation to form surface OH was found. Notably, different from Pd/TiO2 or Pt/TiO2 catalysts with TiO2 as support, H2O caused the deactivation of Pd/SiO2 and even Na–Pd/SiO2 catalysts. Investigation of the catalysts showed that the aggregation of Pd particles, reduction of effective interface and accumulation of intermediate products were the main factors leading to the deactivation of the catalysts. However, the addition of Na could improve the regeneration ability of the Pd/SiO2 catalyst.


Recommended Literature
- [1] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes
- [2] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [3] First-principles calculations on the deposition behavior of LixNay (x + y ≤ 5) clusters during the hybrid storage of Li and Na atoms on graphene†
- [4] Building Fe(iii)clusters with derivatised salicylaldoximes†
- [5] Effect of alloying on thermal conductivity and thermoelectric properties of CoAsS and CoSbS
- [6] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [7] Hierarchically plasmonic photocatalysts of Ag/AgCl nanocrystals coupled with single-crystalline WO3 nanoplates†
- [8] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [9] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [10] Novel co-crystals of the nutraceutical sinapic acid†










